molecular formula C18H16F3NO4 B4309715 ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

Cat. No.: B4309715
M. Wt: 367.3 g/mol
InChI Key: UWWXGLYVHAIYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea . This reaction is known for its efficiency in creating highly functionalized heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents and catalysts are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the biological activity of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate is unique due to its trifluoromethyl group, which significantly enhances its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-2-25-16(24)13-12-6-7-17(26-12)9-22(15(23)14(13)17)11-5-3-4-10(8-11)18(19,20)21/h3-8,12-14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWXGLYVHAIYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 4
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 5
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

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